molecular formula C26H22N4O3S B12154724 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]py ridino[2,3-d]pyrimidin-5-one

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]py ridino[2,3-d]pyrimidin-5-one

Cat. No.: B12154724
M. Wt: 470.5 g/mol
InChI Key: OFZMIGLZUIYBMN-UHFFFAOYSA-N
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Description

This compound features a complex fused heterocyclic core comprising pyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one, with a 3,4-dimethylphenylsulfonyl group at position 3 and a benzyl substituent at position 1. Structural elucidation methods (e.g., NMR, UV) used for analogous compounds (e.g., ) could apply here .

Properties

Molecular Formula

C26H22N4O3S

Molecular Weight

470.5 g/mol

IUPAC Name

7-benzyl-5-(3,4-dimethylphenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C26H22N4O3S/c1-17-11-12-20(14-18(17)2)34(32,33)22-15-21-25(28-23-10-6-7-13-29(23)26(21)31)30(24(22)27)16-19-8-4-3-5-9-19/h3-15,27H,16H2,1-2H3

InChI Key

OFZMIGLZUIYBMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor function by interacting with allosteric sites . These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Parameter Target Compound Analog (CAS 850732-17-1) Compound 11o
Core Structure Pyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one Pyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one (positional isomer) Benzodiazepine-pyrimido[4,5-d]pyrimidine hybrid
Substituents - 1-Benzyl
- 3-(3,4-Dimethylphenyl)sulfonyl
- 1-(4-Methoxyphenyl)methyl
- 10-Methyl
- 3-(3,4-Dimethylphenyl)sulfonyl
- Benzylamino-oxoethyl
- Isobutyl
- Methylpyridinylamino-pyrimidopyrimidinone
Molecular Formula Not explicitly provided (inferred as C₂₈H₂₆N₄O₃S) C₂₈H₂₆N₄O₄S C₄₇H₄₈N₁₀O₅
Molecular Weight ~514.59 g/mol (estimated) 514.5954 g/mol 881.95 g/mol
Key Functional Groups Sulfonyl, imino, benzyl Sulfonyl, imino, 4-methoxybenzyl, methyl Amide, pyrimidopyrimidinone, benzodiazepine
Potential Bioactivity Hypothesized enzyme/receptor binding (sulfonyl group) Similar sulfonyl motif may enhance solubility or binding affinity Kinase inhibition (common for pyrimidopyrimidine cores)

Key Observations

Core Flexibility: The target compound shares a fused pyridino-pyrimidinone core with CAS 850732-17-1 but differs in substituent positioning. The 10-methyl group in the analog may improve metabolic stability compared to the target’s unsubstituted core .

Substituent Impact: The benzyl group (target) vs. The 3,4-dimethylphenylsulfonyl group (shared) is a strong electron-withdrawing moiety, likely influencing binding to sulfonylurea receptors or kinases .

Molecular Weight : The target compound (MW ~514.59) is significantly smaller than Compound 11o (MW 881.95), suggesting better bioavailability and cell permeability .

Limitations in Evidence

  • No direct bioactivity or toxicity data for the target compound are provided. Comparisons rely on structural extrapolation from analogs.

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